2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy-
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Overview
Description
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- is a complex organic compound that belongs to the class of benzopyrans and benzothiopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- typically involves multi-step organic reactions. The process may start with the formation of the benzopyran and benzothiopyran cores, followed by functionalization steps to introduce the amine, methoxy, and butyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amine group may lead to the formation of nitro or nitrile derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- may be investigated as a potential drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-butyl)-5-methoxy-: Lacks the benzothiopyran moiety.
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-: Lacks the methoxy group.
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-hydroxy-: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
153804-57-0 |
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Molecular Formula |
C23H29NO3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C23H29NO3S/c1-25-20-9-5-10-21-19(20)15-18(16-27-21)24-12-2-3-13-26-22-11-4-7-17-8-6-14-28-23(17)22/h4-5,7,9-11,18,24H,2-3,6,8,12-16H2,1H3 |
InChI Key |
PACAWKKVNLIRTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)NCCCCOC3=CC=CC4=C3SCCC4 |
Origin of Product |
United States |
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